Isosorbide-di-(4-nitrophenyl carbamate)

Catalog No.
S11244307
CAS No.
M.F
C20H18N4O10
M. Wt
474.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isosorbide-di-(4-nitrophenyl carbamate)

Product Name

Isosorbide-di-(4-nitrophenyl carbamate)

IUPAC Name

[(3S,3aR,6R,6aR)-6-[(4-nitrophenyl)carbamoyloxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] N-(4-nitrophenyl)carbamate

Molecular Formula

C20H18N4O10

Molecular Weight

474.4 g/mol

InChI

InChI=1S/C20H18N4O10/c25-19(21-11-1-5-13(6-2-11)23(27)28)33-15-9-31-18-16(10-32-17(15)18)34-20(26)22-12-3-7-14(8-4-12)24(29)30/h1-8,15-18H,9-10H2,(H,21,25)(H,22,26)/t15-,16+,17-,18-/m1/s1

InChI Key

DHXOUOFGQLLAMG-XMTFNYHQSA-N

Canonical SMILES

C1C(C2C(O1)C(CO2)OC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)OC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Isosorbide-di-(4-nitrophenyl carbamate) is a chemical compound with the molecular formula C20H18N4O10C_{20}H_{18}N_{4}O_{10}. It is a derivative of isosorbide, which is a bicyclic diol derived from sorbitol. The compound features two nitrophenyl carbamate groups attached to the isosorbide backbone, enhancing its potential for various applications in medicinal chemistry and materials science. Isosorbide itself is known for its non-toxic properties and ability to form stable derivatives, making it an attractive scaffold for drug development and polymer synthesis .

Typical of carbamate compounds. Key reactions include:

  • Hydrolysis: The carbamate linkages can be hydrolyzed under acidic or basic conditions, releasing the corresponding amine and carbon dioxide.
  • Transesterification: This reaction can occur with alcohols, leading to the formation of different esters.
  • Nucleophilic Substitution: The nitro groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are significant for modifying the compound's properties and enhancing its biological activity .

Research indicates that isosorbide-di-(4-nitrophenyl carbamate) exhibits notable biological activity, particularly as an inhibitor of butyrylcholinesterase. This enzyme plays a crucial role in neurotransmission by breaking down acetylcholine. Inhibition of butyrylcholinesterase can enhance cholinergic signaling, which has implications for treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that compounds with similar structures exhibit nanomolar potency, suggesting that isosorbide-di-(4-nitrophenyl carbamate) may possess significant therapeutic potential .

The synthesis of isosorbide-di-(4-nitrophenyl carbamate) typically involves the following steps:

  • Starting Materials: Isosorbide and 4-nitrophenyl isocyanate are used as the primary reactants.
  • Reaction Conditions: The reaction is carried out under controlled temperature and inert atmosphere to prevent moisture interference.
  • Purification: After the reaction, the product is purified through recrystallization or chromatography techniques to isolate the desired compound.

This method allows for high yields and purity of isosorbide-di-(4-nitrophenyl carbamate), making it suitable for further studies and applications .

Isosorbide-di-(4-nitrophenyl carbamate) has several potential applications:

  • Pharmaceuticals: As a butyrylcholinesterase inhibitor, it may be used in developing treatments for Alzheimer's disease and other cognitive disorders.
  • Polymer Chemistry: Its structure allows it to be incorporated into biodegradable polymers, enhancing their mechanical properties and stability.
  • Agricultural Chemicals: The compound may also find use in developing pest control agents due to its chemical stability and effectiveness against specific enzymes in pests .

Interaction studies involving isosorbide-di-(4-nitrophenyl carbamate) focus on its binding affinity with butyrylcholinesterase. These studies utilize techniques such as:

  • Enzyme Inhibition Assays: To determine the potency of the compound against butyrylcholinesterase.
  • Molecular Docking Studies: To visualize how the compound interacts at the molecular level with target enzymes.

These studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use .

Isosorbide-di-(4-nitrophenyl carbamate) shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
Isosorbide-2-carbamateCarbamate derivativePotent butyrylcholinesterase inhibitorSelectivity towards specific enzymes
Bis-(4-nitrophenyl) phosphatePhosphate esterEnzyme inhibitionStronger inhibition profile
Isosorbide mono-carbamateMono-carbamate derivativeModerate cholinesterase inhibitionLess potent than di-carbamate

Isosorbide-di-(4-nitrophenyl carbamate) stands out due to its dual nitrophenyl groups, which enhance its biological activity compared to mono-carbamates and other related compounds. Its unique structure contributes to its effectiveness as a selective inhibitor of butyrylcholinesterase, making it a valuable candidate in medicinal chemistry .

XLogP3

2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

474.10229278 g/mol

Monoisotopic Mass

474.10229278 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-08-08

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